

Preparing Ethylnorepinephrine Hydrochloride Solutions for Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *Ethylnorepinephrine Hydrochloride*

Cat. No.: *B1671686*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of **Ethylnorepinephrine Hydrochloride** solutions for research purposes. **Ethylnorepinephrine Hydrochloride** is a sympathomimetic agent that acts as an agonist at both α - and β -adrenergic receptors, making it a valuable tool in a variety of pharmacological studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ethylnorepinephrine Hydrochloride** is provided in the table below.

Property	Value	Reference
CAS Number	3198-07-0	[1]
Molecular Formula	$C_{10}H_{15}NO_3 \cdot HCl$	[1]
Molecular Weight	233.69 g/mol	[1]
Appearance	Off-White to Pale Brown Solid	[2][3]
Melting Point	199-200 °C (decomposes)	[1]

Solubility Data

The solubility of **Ethylnorepinephrine Hydrochloride** in common laboratory solvents is summarized below. It is important to note that while some sources describe the solubility as "slight," quantitative data for the closely related compound norepinephrine hydrochloride suggests good solubility in aqueous solutions.

Solvent	Solubility	Notes	Reference
Water	Slightly soluble	For the related norepinephrine hydrochloride, solubility is reported as high as 250 mg/mL with sonication.	[1][4]
DMSO (Dimethyl Sulfoxide)	Slightly soluble	For the related norepinephrine hydrochloride, solubility is reported at 50 mg/mL with sonication.	[1][5]
Methanol	Slightly soluble	---	[1]
PBS (Phosphate-Buffered Saline, pH 7.2)	Estimated ~5-10 mg/mL	Based on data for the related compounds epinephrine and norepinephrine.	[6][7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Ethylnorepinephrine Hydrochloride for In Vitro Studies

This protocol details the preparation of a concentrated stock solution suitable for use in cell culture experiments. Due to the susceptibility of catecholamines to oxidation, the use of an

antioxidant such as L-ascorbic acid is recommended to maintain the stability and biological activity of the compound.^[7]

Materials:

- **Ethylnorepinephrine Hydrochloride** powder
- Sterile, nuclease-free water or PBS (pH 7.2)
- L-ascorbic acid (optional, but recommended)
- Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
- 0.22 μm sterile syringe filter
- Vortex mixer
- Calibrated analytical balance

Procedure:

- Prepare Solvent with Antioxidant (Recommended):
 - Prepare a 100 mM stock solution of L-ascorbic acid in sterile, nuclease-free water.
 - Filter-sterilize the L-ascorbic acid solution using a 0.22 μm syringe filter.
 - Add the sterile L-ascorbic acid stock solution to your desired solvent (water or PBS) to a final concentration of 0.1-1 mM. For example, add 10 μL of 100 mM L-ascorbic acid to 10 mL of solvent for a final concentration of 100 μM .
- Weighing **Ethylnorepinephrine Hydrochloride**:
 - On a calibrated analytical balance, carefully weigh out 2.34 mg of **Ethylnorepinephrine Hydrochloride** powder to prepare 1 mL of a 10 mM stock solution.
- Dissolving the Compound:
 - Transfer the weighed powder into a sterile, light-protecting microcentrifuge tube.

- Add 1 mL of the prepared solvent (with or without antioxidant) to the tube.
- Vortex the tube gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure no particulate matter remains.
- Sterilization and Storage:
 - Filter the 10 mM **Ethylnorepinephrine Hydrochloride** stock solution through a sterile 0.22 µm syringe filter into a new sterile, light-protecting microcentrifuge tube.
 - Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
 - Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one week), solutions can be stored at 2-8°C.[8] All solutions should be protected from light.[9]

Protocol 2: Preparation of Ethylnorepinephrine Hydrochloride for In Vivo Administration

This protocol provides a general guideline for preparing **Ethylnorepinephrine Hydrochloride** for administration in animal models. The specific vehicle and concentration will depend on the experimental design, animal model, and route of administration. The following formulation is a common vehicle for intravenous or intraperitoneal injection.

Materials:

- 10 mM **Ethylnorepinephrine Hydrochloride** stock solution in DMSO
- PEG300 (Polyethylene glycol 300)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile tubes

Procedure:

- Vehicle Preparation: This formulation is for a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Dilution for a Final Concentration of 1 mg/mL:
 - To prepare 1 mL of a 1 mg/mL working solution, start with a 10 mg/mL stock solution of **EthylNorepinephrine Hydrochloride** in DMSO.
 - In a sterile tube, add 100 µL of the 10 mg/mL **EthylNorepinephrine Hydrochloride** stock solution in DMSO.
 - Add 400 µL of PEG300 and mix thoroughly.
 - Add 50 µL of Tween-80 and mix until the solution is clear.
 - Add 450 µL of sterile saline to reach a final volume of 1 mL.
 - Vortex gently to ensure a homogenous solution.
- Final Preparation and Administration:
 - The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound.
 - Administer the solution to the animal model according to the approved experimental protocol.

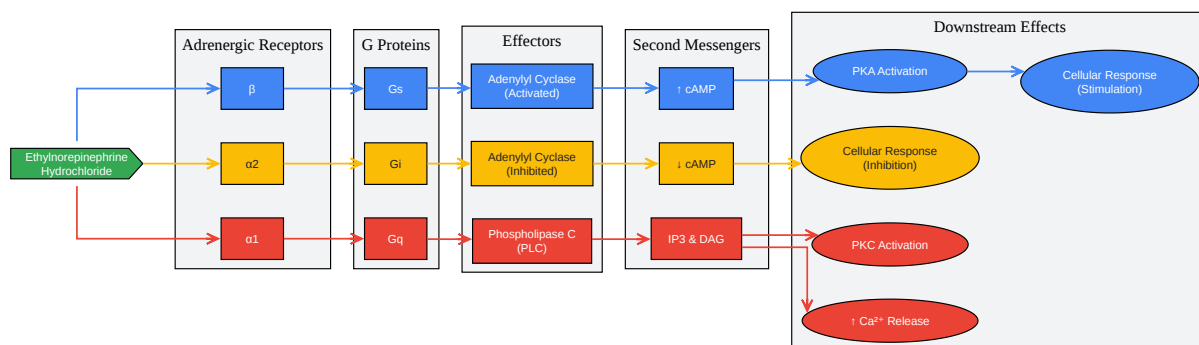
Stability and Storage

Catecholamine solutions, including **EthylNorepinephrine Hydrochloride**, are susceptible to degradation, primarily through oxidation. This process is accelerated by exposure to light, elevated temperatures, and alkaline pH.^[10]

Storage Condition	Diluent	Stability	Recommendations	Reference
Frozen (-20°C to -80°C)	Aqueous buffers, DMSO	Up to 1 year	Recommended for long-term storage of stock solutions. Protect from light. Avoid repeated freeze-thaw cycles.	[7][8]
Refrigerated (2-8°C)	Aqueous buffers	Up to 6-12 months (light protected)	Suitable for short to medium-term storage. Protect from light.	[8]
Room Temperature	Aqueous buffers	Days to weeks (degradation accelerated by light)	Not recommended for long-term storage. Solutions should be prepared fresh daily if stored at room temperature. Protect from light.	[8][9]

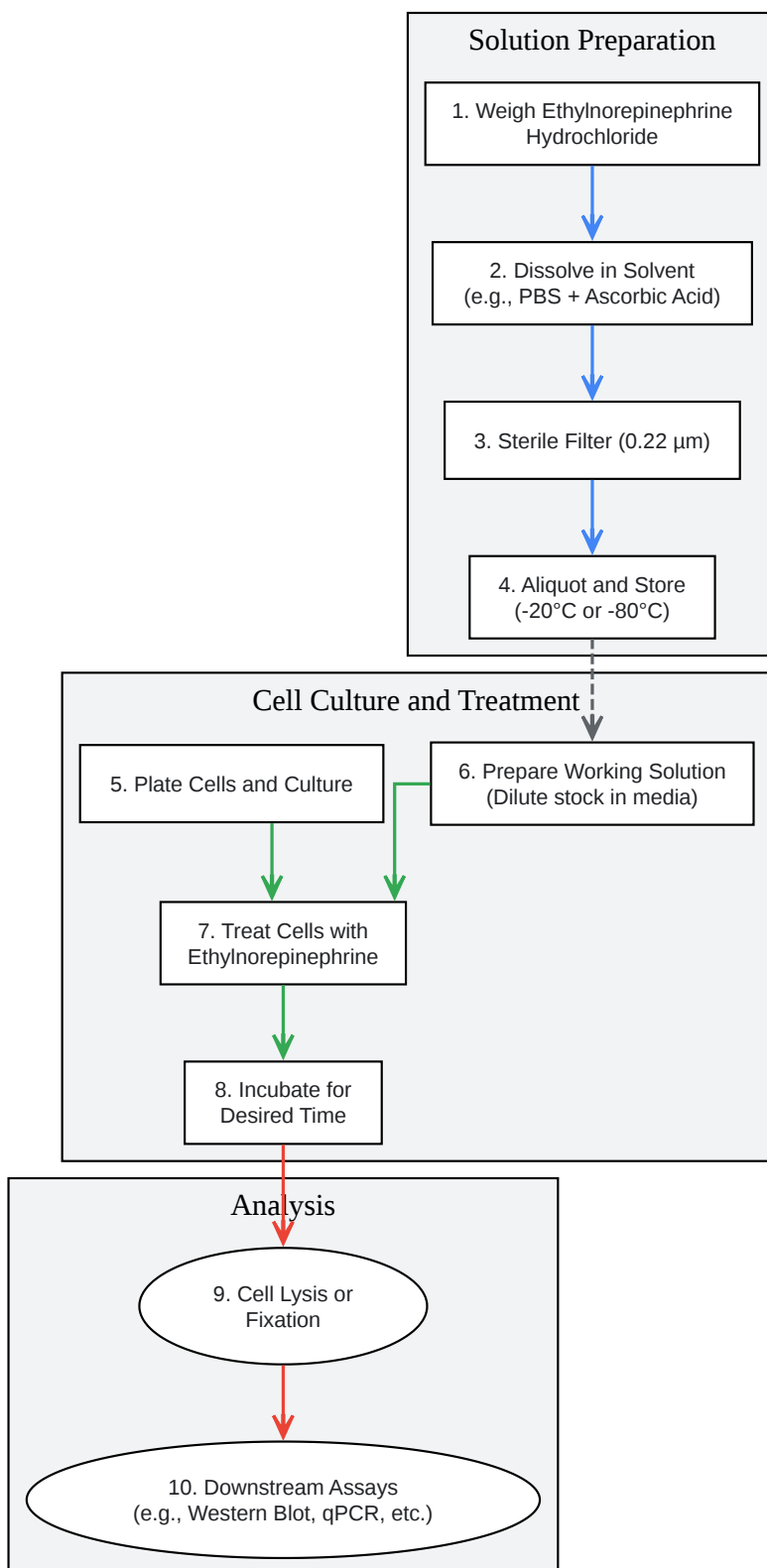
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways activated by **Ethylnorepinephrine Hydrochloride** and a general workflow for its use in cell-based assays.



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Caption: Ethylnorepinephrine Adrenergic Signaling Pathways.



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Caption: Experimental Workflow for In Vitro Studies.

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